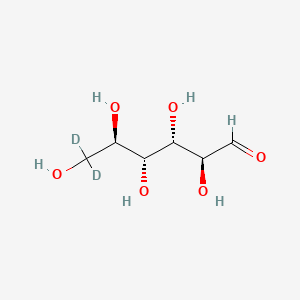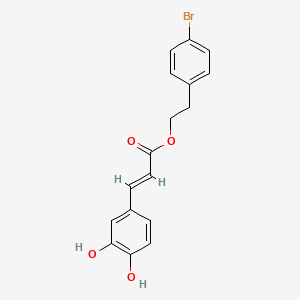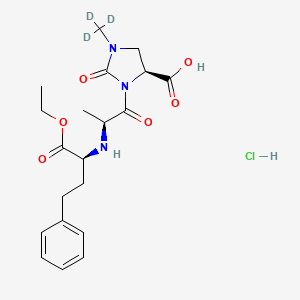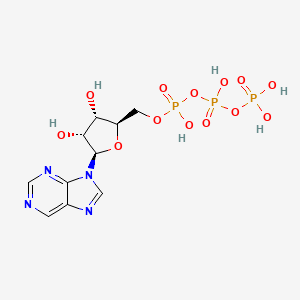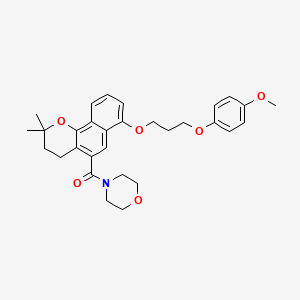
AcrB-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AcrB-IN-2 is a compound known for its role as an inhibitor of the AcrB efflux pump in Escherichia coli. The AcrB efflux pump is a crucial component of the AcrAB-TolC multidrug efflux system, which is responsible for extruding a wide range of noxious compounds, including antibiotics, out of the bacterial cell. This system plays a significant role in the multidrug resistance observed in many Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AcrB-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: AcrB-IN-2 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents to achieve the desired transformations .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
AcrB-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of efflux pumps and their inhibition. In biology, it helps in understanding bacterial resistance mechanisms. In medicine, this compound is explored for its potential to enhance the efficacy of antibiotics by inhibiting the efflux pump, thereby increasing the intracellular concentration of the drugs. In industry, it can be used in the development of new antibacterial agents and efflux pump inhibitors .
Mechanism of Action
AcrB-IN-2 exerts its effects by binding to the AcrB efflux pump and inhibiting its function. The AcrB efflux pump is a homotrimeric protein that utilizes the proton-motive force to transport a variety of toxic substances out of the bacterial cell. This compound binds to specific sites within the pump, preventing the extrusion of antibiotics and other compounds. This inhibition leads to an increased intracellular concentration of these substances, enhancing their antibacterial activity .
Comparison with Similar Compounds
AcrB-IN-2 is unique in its ability to inhibit the AcrB efflux pump effectively. Similar compounds include other efflux pump inhibitors such as pyranopyridines and pyridylpiperazines. These compounds also target the AcrB efflux pump but may differ in their binding sites, potency, and specificity. The uniqueness of this compound lies in its specific interactions with the AcrB pump and its potential to overcome multidrug resistance in bacteria .
Conclusion
This compound is a significant compound in the study of bacterial efflux pumps and multidrug resistance. Its synthesis, chemical reactions, and applications in scientific research make it a valuable tool in the development of new antibacterial strategies. Understanding its mechanism of action and comparing it with similar compounds can provide insights into overcoming bacterial resistance and improving antibiotic efficacy.
Properties
Molecular Formula |
C30H35NO6 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
[7-[3-(4-methoxyphenoxy)propoxy]-2,2-dimethyl-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C30H35NO6/c1-30(2)13-12-24-26(29(32)31-14-18-34-19-15-31)20-25-23(28(24)37-30)6-4-7-27(25)36-17-5-16-35-22-10-8-21(33-3)9-11-22/h4,6-11,20H,5,12-19H2,1-3H3 |
InChI Key |
UWPJCMMNJWEMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCOC4=CC=C(C=C4)OC)C(=O)N5CCOCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


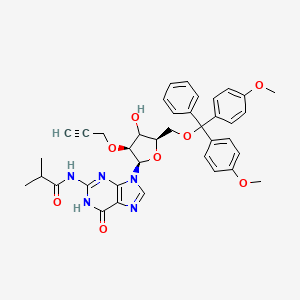

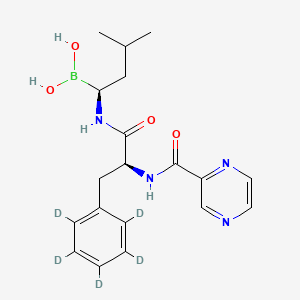
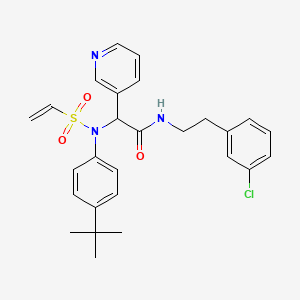
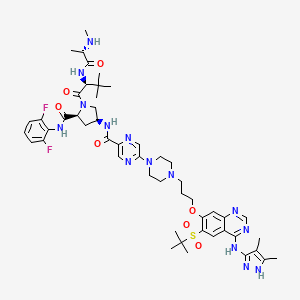
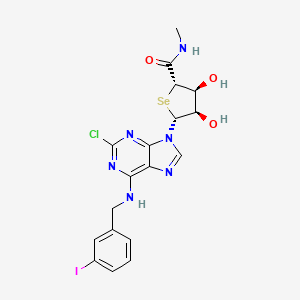
![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)
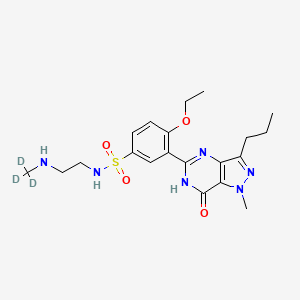
![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)
